2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 84737-23-5
VCID: VC2318397
InChI: InChI=1S/C5Cl3F3N2/c6-1-2(5(9,10)11)12-4(8)13-3(1)7
SMILES: C1(=C(N=C(N=C1Cl)Cl)C(F)(F)F)Cl
Molecular Formula: C5Cl3F3N2
Molecular Weight: 251.42 g/mol

2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine

CAS No.: 84737-23-5

Cat. No.: VC2318397

Molecular Formula: C5Cl3F3N2

Molecular Weight: 251.42 g/mol

* For research use only. Not for human or veterinary use.

2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine - 84737-23-5

Specification

CAS No. 84737-23-5
Molecular Formula C5Cl3F3N2
Molecular Weight 251.42 g/mol
IUPAC Name 2,4,5-trichloro-6-(trifluoromethyl)pyrimidine
Standard InChI InChI=1S/C5Cl3F3N2/c6-1-2(5(9,10)11)12-4(8)13-3(1)7
Standard InChI Key FRINPQMOLZWJHY-UHFFFAOYSA-N
SMILES C1(=C(N=C(N=C1Cl)Cl)C(F)(F)F)Cl
Canonical SMILES C1(=C(N=C(N=C1Cl)Cl)C(F)(F)F)Cl

Introduction

Chemical Structure and Properties

2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine is defined by its pyrimidine ring structure featuring strategic substitutions that give it distinctive chemical properties. The pyrimidine core contains two nitrogen atoms within a six-membered heterocyclic ring, while three chlorine atoms occupy positions 2, 4, and 5, and a trifluoromethyl group is attached at position 6. This specific arrangement of substituents creates a compound with unique reactivity patterns that are valuable in synthetic chemistry applications.

Fundamental Chemical Identifiers

The compound possesses several standardized identifiers that allow for its precise recognition within chemical databases and literature, as detailed in the following table:

PropertyValue
CAS Number84737-23-5
Molecular FormulaC5Cl3F3N2
Molecular Weight251.42 g/mol
IUPAC Name2,4,5-trichloro-6-(trifluoromethyl)pyrimidine
Standard InChIInChI=1S/C5Cl3F3N2/c6-1-2(5(9,10)11)12-4(8)13-3(1)7
Standard InChIKeyFRINPQMOLZWJHY-UHFFFAOYSA-N
SMILES NotationC1(=C(N=C(N=C1Cl)Cl)C(F)(F)F)Cl
PubChem Compound ID332714

These identifiers ensure unambiguous reference to this specific compound across scientific literature and chemical databases, facilitating research and regulatory documentation.

Structural Characteristics

The molecular architecture of 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine confers specific physical and chemical properties that influence its behavior in chemical reactions. The compound features a planar aromatic structure typical of pyrimidine derivatives, with the electron-withdrawing nature of both the chlorine atoms and trifluoromethyl group significantly affecting its electronic distribution. These substituents create an electron-deficient system that enhances the electrophilicity of certain positions within the pyrimidine ring, making it particularly reactive toward nucleophilic substitution reactions.

The presence of the trifluoromethyl group introduces additional stability to the molecule while also modifying its lipophilicity and metabolic properties, characteristics that are particularly valuable in pharmaceutical development contexts. The three chlorine atoms serve as excellent leaving groups, enabling selective substitution reactions that form the basis of this compound's utility as a synthetic intermediate.

Synthesis Methods

The preparation of 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine involves specialized synthetic procedures that ensure the correct placement of substituents on the pyrimidine ring. While the synthesis of this specific compound requires precise control of reaction conditions, the general approaches involve strategic halogenation and trifluoromethylation of suitable pyrimidine precursors.

General Synthetic Approaches

Several chemical routes can be employed to synthesize 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine, typically involving modification of simpler pyrimidine derivatives. These methods generally include:

  • Halogenation of hydroxylated pyrimidine precursors using reagents such as phosphorus oxychloride or thionyl chloride

  • Selective introduction of the trifluoromethyl group through appropriate organofluorine reagents

  • Sequential substitution reactions to achieve the specific pattern of chlorination required

The synthesis often presents challenges due to the reactivity of starting materials and the need for regioselective substitution to achieve the correct substitution pattern. Advanced synthetic methodologies may employ transition metal catalysis or specialized reagents to introduce the trifluoromethyl group with high efficiency and selectivity.

Key Synthetic Considerations

Successful synthesis of 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine requires careful attention to several factors:

  • Temperature control during halogenation steps to avoid over-chlorination or decomposition

  • Selection of appropriate solvents that withstand both the halogenation conditions and facilitate the introduction of the trifluoromethyl group

  • Purification techniques that effectively separate the desired product from reaction byproducts

  • Safety precautions when handling reactive halogenating agents and trifluoromethylating reagents

These considerations are essential for achieving high yields and purity in the final product, which is crucial for its subsequent use in further synthetic applications.

Applications in Chemical Synthesis

2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine serves as a versatile building block in the synthesis of more complex molecules, with its reactive sites providing opportunities for selective functionalization and derivatization. The compound's utility spans various fields of applied chemistry, making it a valuable intermediate in both research and industrial contexts.

Agrochemical Applications

The structural features of 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine also make it suitable for applications in agrochemical synthesis. Its derivatives potentially function as:

  • Pesticides with targeted activity against specific insect species

  • Herbicides that interfere with plant growth regulation pathways

  • Fungicides that disrupt essential metabolic processes in pathogenic fungi

The compound's stability and reactivity profile contribute to its utility in developing crop protection agents, although detailed studies on specific commercial applications appear limited in the available literature.

Physical and Chemical Properties

Understanding the physical and chemical properties of 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine is essential for its proper handling, storage, and application in synthetic procedures. These properties are largely determined by its molecular structure and the electronic effects of its substituents.

Chemical Reactivity

The chemical reactivity of 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine is predominantly characterized by its susceptibility to nucleophilic aromatic substitution reactions. The electron-withdrawing effects of both the chlorine atoms and the trifluoromethyl group activate the pyrimidine ring toward nucleophilic attack, with the chlorine atoms serving as leaving groups.

Typical reactivity patterns include:

  • Selective substitution of chlorine atoms by nucleophiles, often with regioselectivity influenced by electronic and steric factors

  • Potential for metal-catalyzed coupling reactions at the chlorine-substituted positions

  • Stability of the trifluoromethyl group under most reaction conditions

  • Possible coordination interactions through the nitrogen atoms in the pyrimidine ring

These reactivity patterns form the basis for the compound's utility in synthetic applications, providing multiple pathways for functionalization and derivatization.

Research Findings and Future Directions

Current research involving 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine primarily focuses on its role as a synthetic intermediate rather than on the compound itself. The available literature suggests ongoing interest in optimizing synthetic routes and exploring novel applications for this versatile building block.

Future Research Directions

Future research directions for 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine might include:

  • Development of greener synthetic approaches with reduced environmental impact

  • Investigation of catalytic methods for selective functionalization

  • Exploration of potential applications in emerging fields such as materials science

  • Comprehensive assessment of biological activities for derivatives in both pharmaceutical and agrochemical contexts

Advances in these areas would further enhance the utility of this compound as a valuable synthetic building block and potentially expand its applications beyond current uses.

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